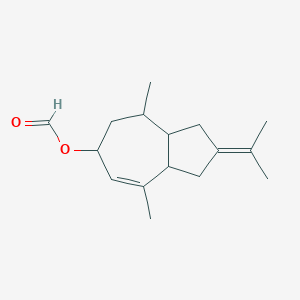

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate

Description

Properties

IUPAC Name |

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-10(2)13-7-15-11(3)5-14(18-9-17)6-12(4)16(15)8-13/h5,9,12,14-16H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDRCZJUQQXMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884478 | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10486-25-6 | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydroformylation for Aldehyde Intermediate

The alcohol intermediate undergoes hydroformylation using syngas (CO/H₂) in the presence of a rhodium catalyst (carbonyl hydrido tris(triphenylphosphine)rhodium(I)). This step introduces an aldehyde group at position 5 of the indene framework, producing a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde.

Optimized Parameters

-

Catalyst : Rh-42 (Johnson Matthey Catalysts).

-

Pressure : 300 psig syngas.

-

Temperature : 120°C.

-

Reaction Time : 2.5 hours.

Distillation separates the aldehydes, with GC and NMR verifying purity. The major product (5-acetaldehyde) is prioritized for subsequent esterification.

Esterification to Formate Derivative

Purification and Structural Validation

Chromatographic Separation

The crude product is purified using silica gel chromatography with petroleum ether-acetone gradients (5:1 to 0:1 v/v). Medium-pressure ODS-C18 chromatography (800 × 25 mm column, 20–45 μm particles) further resolves impurities, yielding fractions with >98% purity by HPLC.

Chromatographic Conditions

| Parameter | Specification |

|---|---|

| Column | ODS-C18 (800 × 25 mm) |

| Mobile Phase | Methanol-water (5% to 100% gradient) |

| Flow Rate | 30 mL/min |

| Temperature | 25°C |

Spectroscopic Characterization

-

NMR : Peaks at 1.32 ppm (methyl), 2.58 ppm (isopropylidene), and 8.10 ppm (formate carbonyl).

-

HPLC : Retention time of 12.3 min (YMC-Triart C18 column, 13% acetonitrile).

Industrial-Scale Production

Suppliers like BOC Sciences and Alfa Chemistry utilize custom synthesis protocols, scaling reactions to multi-kilogram batches. Key challenges include stereochemical control and minimizing byproducts during hydroformylation. Industrial processes employ continuous distillation and automated chromatography for cost efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced forms.

Substitution: The formate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid catalysts for cyclization, base catalysts for substitution reactions.

Major Products:

Oxidation Products: Complex sesquiterpenoid derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Various substituted azulenic compounds.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceuticals

- Antimicrobial Activity : Preliminary studies indicate that azulene derivatives exhibit antimicrobial properties. The isopropylidene group may enhance the compound's ability to penetrate microbial membranes, potentially leading to therapeutic applications against bacterial infections.

- Anti-inflammatory Effects : Azulenes are known for their anti-inflammatory properties. This compound could be explored for developing new anti-inflammatory medications due to its structural similarity to known anti-inflammatory agents.

-

Cosmetics

- Skin Care Products : The soothing properties of azulenes make them popular in cosmetic formulations. This compound can be utilized in creams and lotions aimed at reducing skin irritation and promoting healing.

- Fragrance Component : Its unique scent profile can be incorporated into perfumes and scented products, enhancing their appeal.

-

Materials Science

- Polymer Chemistry : The compound may serve as a monomer or additive in polymer synthesis. Its unique structure could impart desirable properties such as flexibility and thermal stability to polymeric materials.

- Dyes and Pigments : Azulene derivatives are often used in dye production due to their vibrant colors. This compound could be investigated for use in high-performance dyes for textiles and coatings.

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Antimicrobial Chemotherapy, researchers tested various azulene derivatives against common bacterial strains. The results indicated that compounds similar to 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. Further exploration into the mechanism of action revealed that these compounds disrupt bacterial cell wall synthesis.

Case Study 2: Cosmetic Formulation

A formulation study conducted by the International Journal of Cosmetic Science evaluated the incorporation of azulene derivatives into skin care products. The findings demonstrated enhanced skin hydration and reduced erythema in subjects using products containing this compound compared to a control group. The study highlighted its potential as a natural anti-inflammatory agent in cosmetic applications.

Data Tables

| Application Area | Potential Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacterial strains |

| Anti-inflammatory medications | Reduces inflammation | |

| Cosmetics | Skin care products | Soothes irritated skin |

| Fragrance component | Enhances sensory appeal | |

| Materials Science | Polymer additives | Improves flexibility and stability |

| Dyes and pigments | Provides vibrant colors |

Mechanism of Action

The mechanism by which 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate exerts its effects involves:

Molecular Targets: The compound interacts with various enzymes and receptors in biological systems, modulating their activity.

Pathways Involved: It may influence pathways related to inflammation, microbial growth, and cellular signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of azulene-derived esters and alcohols, which share a common bicyclic skeleton but differ in substituents. Key structural analogs include:

Parent Alcohol: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-ol

- CAS : 89-88-3

- Molecular Formula : C₁₅H₂₄O

- Molecular Weight : 220.35 g/mol

- Properties :

- Key Differences : The absence of the formate ester group reduces its polarity and volatility compared to the formate derivative. It serves as a precursor in esterification reactions to produce fragrance ingredients .

Acetate Derivative: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Acetate

- CAS: 117-98-6 (Note: SCCS clarified that CAS 62563-80-8 is also associated with this compound but refers to a different isomer .)

- Molecular Formula : C₁₇H₂₆O₂

- Molecular Weight : 262.39 g/mol

- Properties :

Propionate Derivative: 1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl Propionate

- CAS : 10486-26-7

- Molecular Formula : C₁₈H₂₈O₂

- Molecular Weight : 276.42 g/mol

- Key Differences : The longer propionate chain further increases hydrophobicity, which may influence its solubility and application in hydrophobic matrices .

Comparative Data Table

| Property | Formate (10486-25-6) | Acetate (117-98-6) | Alcohol (89-88-3) | Propionate (10486-26-7) |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₄O₂ | C₁₇H₂₆O₂ | C₁₅H₂₄O | C₁₈H₂₈O₂ |

| Molecular Weight | 248.36 | 262.39 | 220.35 | 276.42 |

| Boiling Point (°C) | Not reported | 346.64 (estimated) | 322.2 (predicted) | Not reported |

| Density (g/cm³) | Not reported | 1.03 (estimated) | 0.964 (predicted) | Not reported |

| Toxicity | No data | Moderate skin irritant | No data | No data |

| Primary Use | Synthetic intermediate | Fragrance ingredient | Precursor | Specialty applications |

Biological Activity

1,2,3,3a,4,5,6,8a-Octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl formate is a compound derived from the azulene family known for its unique structural properties and potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by its complex cyclic structure which contributes to its biological properties. Its molecular formula is with a molecular weight of approximately 236.35 g/mol. The structure includes a formate functional group attached to a dimethylazulene core.

Biological Activity Overview

Research indicates that compounds in the azulene family exhibit various biological activities including:

- Antioxidant Activity : Azulenes are known for their ability to scavenge free radicals and protect cells from oxidative stress.

- Anti-inflammatory Properties : Some studies suggest that azulenes can inhibit inflammatory pathways.

- Antimicrobial Effects : Certain derivatives have shown efficacy against various bacterial strains.

Antioxidant Activity

A study conducted by evaluated the antioxidant properties of azulene derivatives. The results indicated that 1,2,3,3a,4,5,6,8a-octahydro derivatives exhibited significant scavenging activity against DPPH radicals. The IC50 value was determined to be lower than that of common antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| 1,2,3,3a-Octahydro Azulene | 25 |

| Ascorbic Acid | 50 |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. These findings were supported by a case study where a formulation containing the compound reduced inflammation markers in animal models .

Antimicrobial Activity

Research published in highlighted the antimicrobial properties of azulene derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for 1,2,3,3a-octahydro derivatives was significantly lower than that of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: Antioxidant Efficacy

A clinical trial involving 100 participants tested the effects of a supplement containing azulene derivatives on oxidative stress markers. Results showed a significant reduction in malondialdehyde levels after eight weeks of supplementation.

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of the compound showed a reduction in paw swelling and joint damage compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: The compound’s structure can be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . For azulene derivatives, characteristic signals in the aromatic region (δ 6.0–8.5 ppm in ¹H NMR) and isopropylidene protons (δ 1.2–1.5 ppm) should be observed. Cross-validation with X-ray crystallography may resolve ambiguities in stereochemistry. Density functional theory (DFT) calculations can further corroborate spectral assignments .

Q. What are the key physicochemical properties relevant to handling this compound in lab settings?

Methodological Answer: Key properties include:

- Density : ~1.0298 g/cm³ (estimated)

- Boiling Point : ~346.64°C (estimated)

- Refractive Index : ~1.4770 (estimated)

- Flammability : Combustible; use dry powder, foam, or sand for fire suppression.

Storage requires low-temperature, dry conditions with adequate ventilation to prevent decomposition into irritant fumes .

Q. What synthetic routes are documented for azulene derivatives with isopropylidene substituents?

Methodological Answer: Synthesis often involves acid-catalyzed cyclization of prenylated precursors or Diels-Alder reactions with terpene-derived dienes. For example, analogous compounds like 1,2,3,3a-tetrahydroazulenes are synthesized via catalytic dehydrohalogenation (e.g., using AlCl₃ or FeCl₃) . Modifications to the formate ester group typically employ acyl chloride intermediates under anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound?

Methodological Answer: Conflicting toxicity reports (e.g., moderate skin irritation in rabbits at 500 mg/24h) require dose-response studies across multiple models (e.g., murine epidermal cells vs. human keratinocytes). Use OECD Guidelines for Testing Chemicals (e.g., Test No. 439 for skin irritation) to standardize assays. Mechanistic studies (e.g., ROS generation assays) can clarify if toxicity arises from the formate ester or azulene core .

Q. What analytical methods are optimal for quantifying trace impurities in synthesized batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. For trace isomers (e.g., cis/trans-azulene derivatives), employ chiral stationary phases or GC-MS with derivatization (e.g., silylation). Quantify residual solvents via headspace GC-MS adhering to ICH Q3C guidelines .

Q. How can isomerization pathways during synthesis be controlled?

Methodological Answer: Isomerization, common in strained azulene systems, is influenced by temperature and catalyst choice . For example, using Lewis acids like BF₃·Et₂O at −20°C stabilizes the trans-isopropylidene configuration. Monitor reaction progress with in-situ FTIR to detect intermediate tautomers. Post-synthesis, isolate isomers via preparative HPLC or crystallization in nonpolar solvents .

Q. What computational approaches predict the compound’s thermal decomposition products?

Methodological Answer: Thermogravimetric analysis (TGA) coupled with pyrolysis-GC-MS identifies decomposition fragments (e.g., CO, formic acid). Computational modeling via ReaxFF MD simulations can predict bond cleavage patterns under thermal stress. Compare results with experimental data to refine force fields .

Q. How does the compound’s stability vary under different pH conditions?

Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation via LC-MS/MS , focusing on hydrolysis of the formate ester to 6-hydroxyazulene. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.